molecular formula C10H8O4 B1592668 Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate CAS No. 23405-32-5

Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate

Cat. No. B1592668
CAS RN: 23405-32-5
M. Wt: 192.17 g/mol
InChI Key: DEVJBGUKNZVBFW-UHFFFAOYSA-N
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Description

“Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate” is a chemical compound with the CAS Number 23405-32-5 . It has a molecular weight of 192.17 .


Molecular Structure Analysis

The molecular formula of “Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate” is C10H8O4. The InChI Code is 1S/C10H8O4/c1-13-9(11)6-2-3-8-7(4-6)5-14-10(8)12/h2-4H,5H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate” is a solid at room temperature . It has a high GI absorption and is BBB permeant . The compound is very soluble, with a solubility of 4.55 mg/ml .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-carbomethoxyphthalide: is a versatile intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows for the construction of complex molecular architectures, such as isobenzofuranones . These structures are significant due to their presence in numerous natural products and synthetic biologically active compounds.

Cascade Reactions

The compound serves as a key starting material in cascade reactions, particularly in the formation of quaternary carbon centers . These reactions are valuable in organic synthesis because they can efficiently build complex molecules with multiple stereocenters in a single operational step.

Pharmaceutical Research

In pharmaceutical research, 5-carbomethoxyphthalide is used to develop new drugs. For instance, it has been utilized in the synthesis of compounds with potential antihypertensive and neuroprotective effects . This highlights its importance in the discovery of new therapeutic agents.

Organocatalysis

This compound is also instrumental in organocatalytic processes, which are a greener alternative to traditional metal-catalyzed reactions. It can facilitate the formation of quaternary stereocenters , which are challenging to construct due to their steric hindrance .

Biological Activity Studies

5-carbomethoxyphthalide: derivatives are studied for their biological activities. They have been found to exhibit properties such as RNA inhibition in leukemia cells and kinase C inhibition , which is relevant in the study of cancer and other diseases .

Ultrasound-Assisted Synthesis

The compound’s utility extends to modern synthetic techniques like ultrasound-assisted synthesis. This method can enhance reaction rates and yields, making the synthesis of complex molecules like dihydropyrimidin-2-ones more efficient .

Safety and Hazards

The compound has a GHS07 signal word of “Warning” and hazard statements H302, H315, H319, H332, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Future Directions

As for future directions, more research is needed to understand the potential applications and mechanisms of action of “Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate”. It’s important to note that this compound is currently available for research purposes only .

properties

IUPAC Name

methyl 1-oxo-3H-2-benzofuran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c1-13-9(11)6-2-3-8-7(4-6)5-14-10(8)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVJBGUKNZVBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80632707
Record name Methyl 1-oxo-1,3-dihydro-2-benzofuran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate

CAS RN

23405-32-5
Record name Methyl 1-oxo-1,3-dihydro-2-benzofuran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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